molecular formula C14H11NO2S B14713409 Phenothiazine-2-acetic acid CAS No. 20965-69-9

Phenothiazine-2-acetic acid

Cat. No.: B14713409
CAS No.: 20965-69-9
M. Wt: 257.31 g/mol
InChI Key: IFKVERMEMGDLLL-UHFFFAOYSA-N
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Description

Phenothiazine-2-acetic acid is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives have been widely studied due to their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenothiazine-2-acetic acid can be synthesized through several methods. One common approach involves the acylation of phenothiazine with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrophenothiazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.

Scientific Research Applications

Phenothiazine-2-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenothiazine-2-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, this compound may exert its effects through the blockade of neurotransmitter receptors or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Thioridazine: A phenothiazine derivative used to treat schizophrenia.

Uniqueness

Phenothiazine-2-acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

20965-69-9

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(10H-phenothiazin-2-yl)acetic acid

InChI

InChI=1S/C14H11NO2S/c16-14(17)8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)18-13/h1-7,15H,8H2,(H,16,17)

InChI Key

IFKVERMEMGDLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CC(=O)O

Origin of Product

United States

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